Benzophenone dimethyl ketal

Vue d'ensemble

Description

Synthesis Analysis

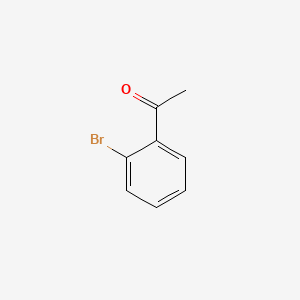

The synthesis of benzophenone dimethyl ketal involves the acetalization reaction between benzophenone and methanol, facilitated by the use of solid acid catalysts. This reaction has been successfully carried out with cyclohexanone, acetophenone, and benzophenone, highlighting the crucial role of the catalyst's textural properties, such as acid amount and adsorption properties (surface area and pore volume), in determining the catalytic activity (Thomas, Prathapan, & Sugunan, 2005). Additionally, the molecular size of the reactants and products influences the acetalization ability, with the hydrophobicity of catalysts like cerium exchanged montmorillonite showing maximum activity due to an optimum number of acidic sites and dehydration ability (Thomas & Sugunan, 2006).

Molecular Structure Analysis

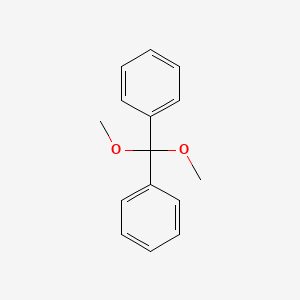

Benzophenone dimethyl ketal's molecular structure, characterized by its acetal formation, is a result of the reaction between ketones and methanol. This structure has been analyzed through various spectroscopic techniques, including infrared spectra, which have provided differentiation methods between dimethyl, diethyl, and ethyl methyl acetals, as well as between benzaldehyde acetals and benzophenone ketals (Wladislaw, Giora, & Vicentini, 1966).

Chemical Reactions and Properties

The chemical reactions involving benzophenone dimethyl ketal extend to its use in various catalytic processes. For instance, a dimethyltin(IV) compound derived from a Schiff base was employed as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones, demonstrating the compound's catalytic versatility (Martins, Hazra, Silva, & Pombeiro, 2016). Additionally, the acetal exchange reactions of benzophenone dimethyl ketal with methyl α-D-glucopyranoside further exhibit its reactivity, producing various acetals and showcasing the chemical properties of benzophenone ketals in reaction mechanisms (Evans, Parrish, & Long, 1967).

Physical Properties Analysis

The physical properties of benzophenone dimethyl ketal, such as solvatochromism, have been studied to determine the solvent effects on its UV/Vis-absorption shifts. These shifts are mainly attributed to the hydrogen-bond donor acidity and dipolarity/polarizability of the solvent, offering insights into the compound's interaction with different media (Spange & Keutel, 1992).

Chemical Properties Analysis

The chemical properties of benzophenone dimethyl ketal are highlighted by its role in the photocatalytic synthesis of complex molecules, such as dimethyl cubane-1,4-dicarboxylate, where it acts as an effective photosensitizer. This showcases its utility in facilitating energy transfer processes in synthetic organic chemistry (Prentice, Martin, Morrison, Smith, & Zysman‐Colman, 2023).

Applications De Recherche Scientifique

Chemistry of Ketyl Radicals

- Field : Organic Chemistry

- Application : Benzophenone dimethyl ketal is used in the generation of ketyl radicals, which are valuable reactive intermediates for synthesis . They are used extensively to construct complex, functionalized products from carbonyl substrates .

- Method : The classical approach for the formation of ketyl radicals involves the single electron transfer (SET) reduction of the C=O bond of aldehydes and ketones .

- Results : The past decade has witnessed significant advances in the generation and harnessing of ketyl radicals . These radicals have been creatively used in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .

Deprotection of Methylene Acetals

- Field : Pharmaceutical Sciences

- Application : Benzophenone dimethyl ketal is used in the deprotection of methylene acetal protection of diols . This process is essential for organic syntheses .

- Method : The deprotection of methylene acetal under mild conditions is achieved by the combination of trimethylsilyl triflate (TMSOTf) and 2,2-bipyridyl .

- Results : The method allows for the facile deprotection of methylene acetal under mild conditions . It tolerates not only basic conditions, but also mild acidic conditions .

Selective Deprotection

- Field : Organic Chemistry

- Application : Benzophenone dimethyl ketal is used in the selective deprotection of methylene acetal . This process is essential for organic syntheses .

- Method : The selective deprotection between methylene acetal and benzophenone ketal is achieved by the combination of trimethylsilyl triflate (TMSOTf) and 2,2-bipyridyl .

- Results : The method allows for the selective deprotection of methylene acetal under mild conditions . It tolerates not only basic conditions, but also mild acidic conditions .

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : Benzophenone dimethyl ketal derivatives are used in Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .

- Method : The benzophenone core is used in the molecular design of OLED materials . It functions as a classical phosphor with high intersystem crossing efficiency .

- Results : Benzophenone-based compounds have shown promising opportunities in advancing OLED technology . They have been used both as host materials and emitters .

Photoredox Catalysts

- Field : Organic Chemistry

- Application : Benzophenone dimethyl ketal is used in the generation of ketyl radicals using photoredox catalysts . This is a contemporary approach for the generation and use of ketyl radicals .

- Method : The formation of ketyl radicals involves the single electron transfer (SET) reduction of the C=O bond of aldehydes and ketones . Photoredox catalysts are used in this process .

- Results : This method has led to exciting developments in the chemistry of ketyl radicals . It has been used in new synthetic protocols and strategies for the control of enantioselectivity .

Thermally Activated Delayed Fluorescent (TADF) Emitters

- Field : Material Science

- Application : Benzophenone dimethyl ketal derivatives are used in the development of thermally activated delayed fluorescent (TADF) emitters . These emitters have witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks .

- Method : Benzophenone functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters .

- Results : TADF emitters have the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Safety And Hazards

Benzophenone dimethyl ketal may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Fine dust dispersed in air may ignite, and dust can form an explosive mixture in air .

Relevant Papers There are several papers that discuss the chemistry of ketyl radicals, which includes Benzophenone dimethyl ketal . These papers highlight recent developments in the chemistry of ketyl radicals, different strategies for ketyl radical generation, their creative use in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .

Propriétés

IUPAC Name |

[dimethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRVXYOKUZSUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176884 | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzophenone dimethyl ketal | |

CAS RN |

2235-01-0 | |

| Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2235-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dimethoxymethylene)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.